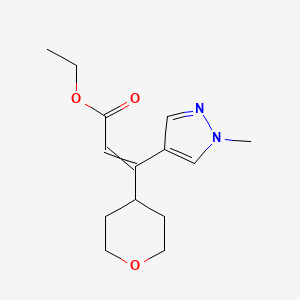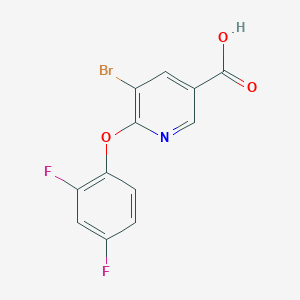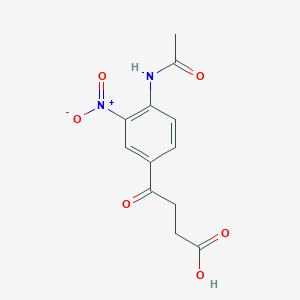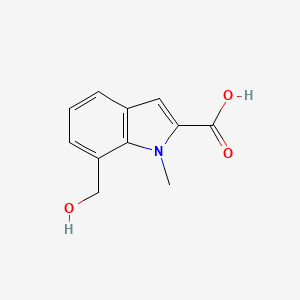![molecular formula C13H19N3O2 B8345099 methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8345099.png)
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an amino group and a pyridine ring with a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the methoxycarbonyl group can be introduced via esterification.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling reactions: The pyridine and piperidine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate could have several applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
4-Amino-1-(2-pyridylmethyl)-piperidine: Lacks the methoxycarbonyl group, which might affect its reactivity and applications.
1-(5-Methoxycarbonyl-pyrid-2-ylmethyl)-piperidine: Lacks the amino group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both the amino group and the methoxycarbonyl group in methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate makes it unique, potentially offering a distinct set of chemical reactivity and biological interactions compared to similar compounds.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)10-2-3-12(15-8-10)9-16-6-4-11(14)5-7-16/h2-3,8,11H,4-7,9,14H2,1H3 |
InChI 键 |
XJOUOTHJMRWHKL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)CN2CCC(CC2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)
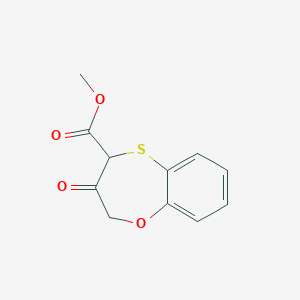

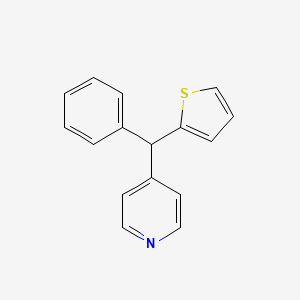
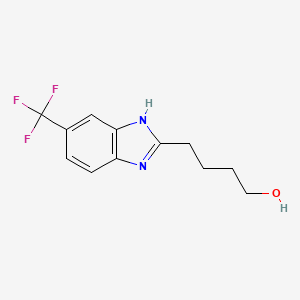
![Methyl 6-(bromomethyl)-1-isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8345061.png)
![3-Amino-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B8345064.png)
![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8345071.png)
